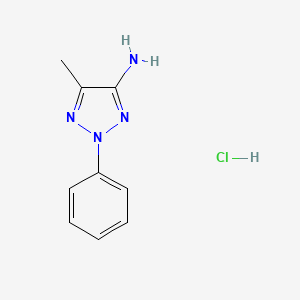

Chlorhydrate de 5-méthyl-2-phényl-2H-1,2,3-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the interaction of various intermediates with reagents to form the desired triazole core. For instance, the interaction of an intermediate chromeno pyrimidine with hydrazonyl halides can furnish triazine derivatives, which are structurally related to triazoles . Similarly, the reaction of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate with acetic anhydride leads to acetylated products, indicating the reactivity of triazole derivatives towards acylation .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as NMR, FTIR, and X-ray diffraction. For example, the crystal structure of a thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure . Similarly, the planarity of the triazolo[1,5-a][1,3,5]triazine heterocyclic core and the involvement of amino groups in π-electron delocalization were observed .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation, which involves the nitrogen atom of the thioamide group . The solvent-free interaction between triazines and triazol-3-amines indicates the possibility of ipso-substitution reactions . Additionally, the synthesis of 7-amino-substituted triazolo[1,5-a][1,3,5]triazin-5-amines shows the chemo- and regioselectivity of triazine ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using techniques like HPLC, GC-MS, and multinuclear NMR spectroscopy. The susceptibility to acetylation and the pathways of formation for acetylated isomers have been explored for methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate . The crystal packing and intermolecular hydrogen bonding patterns contribute to the stability of the molecular structure . Proton tautomerism and stereoisomerism have also been studied, revealing the preferred tautomeric forms and conformational arrangements of thiazolone derivatives .

Applications De Recherche Scientifique

- Recherche: Une série de dérivés d'acide 2-phényl-5-méthyl-2H-1,2,3-triazole-4-carboxylique/carbohydrazide a été synthétisée comme analogues du fébuxostat (un inhibiteur de XO connu). Parmi ces composés, les dérivés d'acide carboxylique (7a–h et 8a–h) ont montré une grande puissance dans la plage submicromolaire/nanomolaire .

- Directions futures: Les chercheurs pourraient explorer la synthèse de composés connexes et évaluer leur activité antimicrobienne .

- Utilité: Il peut être utilisé pour la construction de molécules médicamenteuses et de composés bioactifs. Par exemple, il peut trouver une application dans la synthèse de la molécule médicamenteuse suvorexant .

Inhibition de la Xanthine Oxydase

Activité Antimicrobienne

Synthèse organique et chimie médicinale

Propriétés neuroprotectrices et anti-inflammatoires

Safety and Hazards

The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

The primary target of 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is xanthine oxidase (XO), an enzyme involved in purine metabolism . This compound has been evaluated for its in vitro xanthine oxidase inhibitory activity .

Mode of Action

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride interacts with xanthine oxidase, inhibiting its activity

Biochemical Pathways

By inhibiting xanthine oxidase, 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride affects the purine degradation pathway . This can lead to a decrease in the production of uric acid, a byproduct of this pathway, which may have implications in conditions like gout where uric acid levels are elevated.

Result of Action

The inhibition of xanthine oxidase by 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride can lead to a decrease in the production of uric acid . This could potentially alleviate symptoms in conditions like gout, where uric acid accumulation causes painful inflammation.

Analyse Biochimique

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This suggests that it may interact with this enzyme and potentially other biomolecules in the body.

Molecular Mechanism

It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase, indicating that it may bind to the active site of this enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are known for their high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory activity against xanthine oxidase , it may be involved in the metabolic pathway of purine degradation.

Propriétés

IUPAC Name |

5-methyl-2-phenyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-7-9(10)12-13(11-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYWTQYSLBIIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)